2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane
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Overview
Description
2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane is an organic compound with the molecular formula C7H14Cl2S. This compound is characterized by the presence of two chlorine atoms and a sulfanyl group attached to a branched carbon chain. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane typically involves the reaction of 2-chloro-2-methylpropane with a suitable sulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or modify the sulfanyl group.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The chlorine atoms and sulfanyl group play a crucial role in these interactions, leading to modifications in the structure and function of the target molecules. The pathways involved may include covalent bonding and non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-methylpropyl chloroformate
- 1-Chloro-2,2-dimethylpropane
- 1-Chloro-2-methyl-2-phenylpropane
Uniqueness
2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane is unique due to the presence of both chlorine atoms and a sulfanyl group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
52444-00-5 |
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Molecular Formula |
C8H16Cl2S |
Molecular Weight |
215.18 g/mol |
IUPAC Name |
2-chloro-1-(2-chloro-2-methylpropyl)sulfanyl-2-methylpropane |
InChI |
InChI=1S/C8H16Cl2S/c1-7(2,9)5-11-6-8(3,4)10/h5-6H2,1-4H3 |
InChI Key |
ASSZMMGAJRRKAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CSCC(C)(C)Cl)Cl |
Origin of Product |
United States |
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